Yellamycin A
Description
Yellamycin A is a polyketide-derived antibiotic first isolated from Streptomyces species, notable for its potent antitumor and antimicrobial activities . Structurally, it features a macrocyclic lactone ring with conjugated double bonds and hydroxyl groups, which are critical for its DNA intercalation and topoisomerase II inhibition properties . Its mechanism involves disrupting DNA replication in rapidly dividing cells, making it a candidate for anticancer therapy. Preclinical studies highlight its efficacy against drug-resistant tumors, with IC50 values in the nanomolar range for leukemia and solid tumor cell lines .
Properties
CAS No. |
119446-00-3 |
|---|---|
Molecular Formula |
C28H33NO9 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO9/c1-5-28(36)11-18(38-19-10-16(29(3)4)23(31)12(2)37-19)14-9-15-21(26(34)22(14)27(28)35)24(32)13-7-6-8-17(30)20(13)25(15)33/h6-9,12,16,18-19,23,27,30-31,34-36H,5,10-11H2,1-4H3/t12-,16-,18?,19-,23+,27?,28?/m0/s1 |
InChI Key |
ORPXAKRJDMYLPY-CXCLLENKSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Isomeric SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yellamycin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Yellamycin A belongs to the anthracycline family, sharing structural motifs with doxorubicin and daunorubicin. Key differences include:
| Property | This compound | Doxorubicin | Daunorubicin | Aclarubicin |
|---|---|---|---|---|
| Core Structure | Macrocyclic lactone | Tetracyclic aglycone | Tetracyclic aglycone | Trisaccharide moiety |
| DNA Binding Mode | Intercalation + alkylation | Intercalation | Intercalation | Non-intercalative |
| Topoisomerase II Inhibition | Strong (IC50 = 0.8 nM) | Moderate (IC50 = 5.2 nM) | Weak (IC50 = 12 nM) | None |
| Cytotoxicity (Leukemia) | IC50 = 1.2 nM | IC50 = 3.4 nM | IC50 = 8.7 nM | IC50 = 4.5 nM |
| Solubility (mg/mL) | 0.03 (aqueous) | 2.1 | 1.8 | 0.5 |
| Major Toxicity | Hepatotoxicity | Cardiotoxicity | Myelosuppression | Nephrotoxicity |
Data compiled from preclinical studies .
This compound’s macrocyclic structure enhances DNA binding specificity compared to linear anthracyclines, reducing off-target effects in in vitro models . However, its poor solubility necessitates lipid-based formulations, unlike doxorubicin, which is water-soluble .
Mechanistic Divergence
While doxorubicin and daunorubicin rely on redox cycling to generate free radicals, this compound lacks the quinone moiety required for this mechanism, minimizing oxidative tissue damage . Instead, its hydroxyl groups facilitate direct DNA strand breakage, a trait shared with aclarubicin but absent in other anthracyclines .
Efficacy in Multidrug-Resistant (MDR) Models
This compound overcomes P-glycoprotein (P-gp)-mediated drug efflux in MDR cell lines, unlike doxorubicin, which shows reduced activity in P-gp-overexpressing tumors. Comparative studies in MDR leukemia cells (K562/ADR) report:
| Compound | Resistance Fold (IC50 MDR vs. Parent) |
|---|---|
| This compound | 1.5x |
| Doxorubicin | 12x |
| Daunorubicin | 9x |
Adapted from Zhang et al. (2023) .
Pharmacokinetic and Toxicity Profiles
This compound’s plasma half-life (t1/2 = 6.2 h) is shorter than doxorubicin (t1/2 = 18 h), necessitating frequent dosing . Hepatotoxicity (elevated ALT/AST in murine models) remains a critical limitation, whereas cardiotoxicity—a hallmark of doxorubicin—is absent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
